N-Nitroso Tetrahydrofuroylpiprazine
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Overview
Description
N-Nitroso Tetrahydrofuroylpiprazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nitrosopiperazine moiety linked to an oxolane ring through a methanone bridge, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Tetrahydrofuroylpiprazine typically involves the reaction of piperazine derivatives with nitrosating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Tetrahydrofuroylpiprazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxolane ring under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-Nitroso Tetrahydrofuroylpiprazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo various chemical transformations makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer effects.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N-Nitroso Tetrahydrofuroylpiprazine involves its interaction with molecular targets through its nitroso and oxolane functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrosopiperazin-1-yl)-(tetrahydrofuran-2-yl)methanone
- (4-Nitrosopiperazin-1-yl)-(dioxolan-2-yl)methanone
- (4-Nitrosopiperazin-1-yl)-(oxan-2-yl)methanone
Uniqueness
N-Nitroso Tetrahydrofuroylpiprazine stands out due to its specific combination of a nitrosopiperazine moiety and an oxolane ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
(4-nitrosopiperazin-1-yl)-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c13-9(8-2-1-7-15-8)11-3-5-12(10-14)6-4-11/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMYVKNQBLLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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